Cas no 83227-49-0 (Ethanone,1-(4-chlorophenyl)-2-(2-pyrazinyl)-)
83227-49-0 structure
Product Name:Ethanone,1-(4-chlorophenyl)-2-(2-pyrazinyl)-
Numero CAS:83227-49-0
MF:C12H9ClN2O
MW:232.66566157341
CID:730874
PubChem ID:238512
Update Time:2025-04-19
Ethanone,1-(4-chlorophenyl)-2-(2-pyrazinyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethanone,1-(4-chlorophenyl)-2-(2-pyrazinyl)-
- 1-(4-chlorophenyl)-2-pyrazin-2-yl-ethanone
- 4'-chloro-2-(2-pyrazinyl)-acetophenone
- DTXSID901003210
- 1-(4-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one
- SCHEMBL10908679
- NSC42889
- 83227-49-0
- KBCBKIPUEHCLJB-UHFFFAOYSA-N
- 1-(4-CHLOROPHENYL)-2-(PYRAZIN-2-YL)ETHANONE
- NSC-42889
-
- Inchi: 1S/C12H9ClN2O/c13-10-3-1-9(2-4-10)12(16)7-11-8-14-5-6-15-11/h1-6,8H,7H2
- Chiave InChI: KBCBKIPUEHCLJB-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(=CC=1)C(CC1C=NC=CN=1)=O
Proprietà calcolate
- Massa esatta: 232.04000
- Massa monoisotopica: 232.04
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 16
- Conta legami ruotabili: 3
- Complessità: 239
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 42.8Ų
Proprietà sperimentali
- Densità: 1.292
- Punto di ebollizione: 388.9°Cat760mmHg
- Punto di infiammabilità: 189°C
- Indice di rifrazione: 1.602
- PSA: 42.85000
- LogP: 2.55540
Ethanone,1-(4-chlorophenyl)-2-(2-pyrazinyl)- Letteratura correlata
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
83227-49-0 (Ethanone,1-(4-chlorophenyl)-2-(2-pyrazinyl)-) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti